(4-Benzylpiperazin-2-yl)methanol
Overview
Description
“(4-Benzylpiperazin-2-yl)methanol” is a chemical compound with the CAS Number: 85817-34-1 and a molecular weight of 206.29 . It is also known as BZM and is a scaffold molecule that has gained significant attention in the scientific community for its unique structural properties.
Molecular Structure Analysis
The linear formula of “this compound” is C12H18N2O . The molecular weight is 206.28 g/mol.
Physical And Chemical Properties Analysis
“this compound” is a solid or semi-solid or liquid compound . It should be stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C .
Scientific Research Applications
Synthesis and Transformation into Ligands for CNS Receptors
A novel synthesis of 4-substituted-(1-benzylpiperazin-2-yl)methanols, starting from (S)-serine, has been developed, leading to chiral, non-racemic bicyclic lactams. These lactams have shown promising interaction with central nervous system (CNS) receptors, particularly σ1-receptors (Beduerftig, Weigl, & Wünsch, 2001).
Antimicrobial Activity
Novel compounds featuring a 4-benzylpiperazin-1-yl moiety demonstrated significant antibacterial and antifungal activities, comparable to standard treatments. These findings were supported by molecular modeling and docking studies (Mandala et al., 2013).
Endocannabinoid Hydrolases Inhibition
Compounds with a 4-benzylpiperazin-1-yl structure have been tested for their inhibitory effects on human fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL). Certain derivatives exhibited high selectivity and potency, suggesting potential therapeutic applications (Morera et al., 2012).
Catalysis in Chemical Synthesis
A tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand, formed through Cu(I)-catalyzed reactions, has shown exceptional catalytic activity. It facilitates Huisgen 1,3-dipolar cycloadditions under mild conditions, indicating its utility in various chemical syntheses (Ozcubukcu et al., 2009).
Corrosion Inhibition
Derivatives of (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol have been investigated as corrosion inhibitors for mild steel in acidic environments. These compounds showed effective inhibition, likely due to their adsorption on the steel surface (Ma et al., 2017).
Sigma and 5-HT1A Receptor Ligands
Compounds structurally related to benzomorphans, including 1-benzylpiperazine derivatives, have demonstrated moderate to high affinity for sigma receptors and 5-HT1A receptors. This suggests potential applications in neuropsychopharmacology (Berardi et al., 1996).
Safety and Hazards
The safety information for “(4-Benzylpiperazin-2-yl)methanol” includes the following hazard statements: H302-H315-H319-H335 . This means it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
(4-benzylpiperazin-2-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c15-10-12-9-14(7-6-13-12)8-11-4-2-1-3-5-11/h1-5,12-13,15H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMFGDYBTJEEDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)CO)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60373469 | |
Record name | (4-benzylpiperazin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
85817-34-1 | |
Record name | (4-benzylpiperazin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60373469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 85817-34-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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